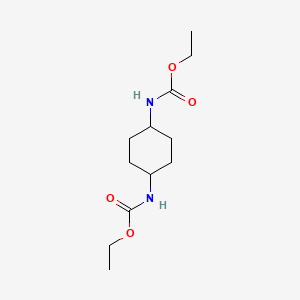
diethyl 1,4-cyclohexanediylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4-cyclohexanediylbiscarbamate, also known as DEC, is a chemical compound that has been extensively studied for its potential use as an antifilarial drug. Filarial diseases are caused by parasitic worms that are transmitted to humans through the bites of infected mosquitoes. These diseases are a major public health concern in many parts of the world, particularly in tropical and subtropical regions.
Mechanism of Action
Diethyl 1,4-cyclohexanediylbiscarbamate works by inhibiting the synthesis of microfilarial proteins, leading to the death of the parasites. It also disrupts the metabolism of the parasites, leading to their death. This compound has also been shown to have immunomodulatory effects, which may contribute to its antifilarial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and to decrease the levels of certain lipids in the blood. It has also been shown to have anti-inflammatory effects, which may contribute to its antifilarial activity.
Advantages and Limitations for Lab Experiments
Diethyl 1,4-cyclohexanediylbiscarbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also relatively inexpensive compared to other antifilarial drugs. However, this compound has some limitations. It has a relatively short half-life in the body, which may limit its effectiveness in some cases. It also has some potential side effects, including gastrointestinal upset and allergic reactions.
Future Directions
There are several potential future directions for research on diethyl 1,4-cyclohexanediylbiscarbamate. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce its potential side effects. Another area of research is the development of new drugs that target different stages of the filarial life cycle, including the adult worms. Additionally, research is needed to better understand the immunomodulatory effects of this compound and how they contribute to its antifilarial activity. Finally, research is needed to develop new strategies for the prevention and control of filarial diseases, including the development of new insecticides to reduce the transmission of the parasites.
Synthesis Methods
Diethyl 1,4-cyclohexanediylbiscarbamate can be synthesized through a variety of methods, including the reaction of diethyl carbonate with 1,4-cyclohexanediamine in the presence of a catalyst. Other methods include the reaction of diethyl carbonate with cyclohexanone and subsequent reaction with 1,4-cyclohexanediamine.
Scientific Research Applications
Diethyl 1,4-cyclohexanediylbiscarbamate has been extensively studied for its potential use as an antifilarial drug. Studies have shown that this compound is effective in killing the microfilariae (larval stage) of parasitic worms that cause filarial diseases such as lymphatic filariasis and onchocerciasis. This compound is also effective in reducing the transmission of these diseases by killing the microfilariae in the blood of infected individuals.
Properties
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
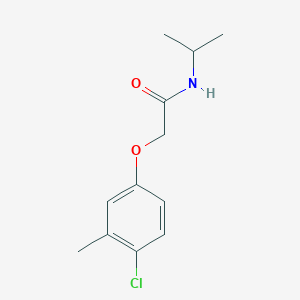
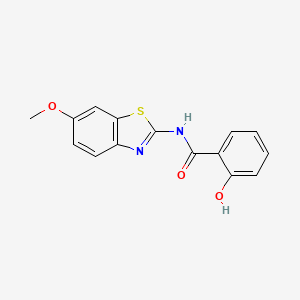
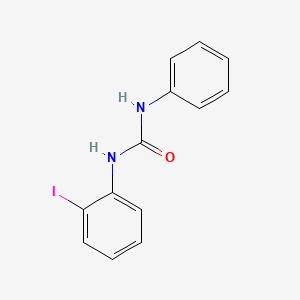
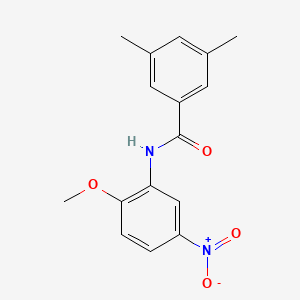
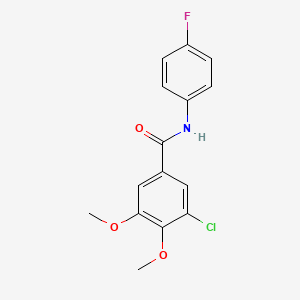
![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)
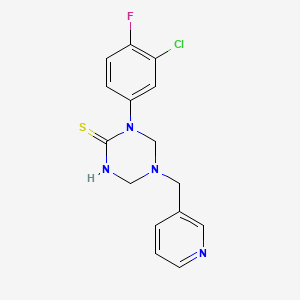
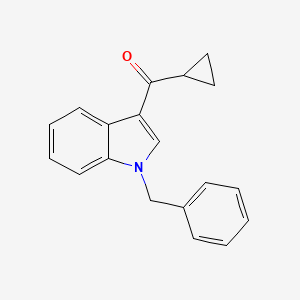
![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
